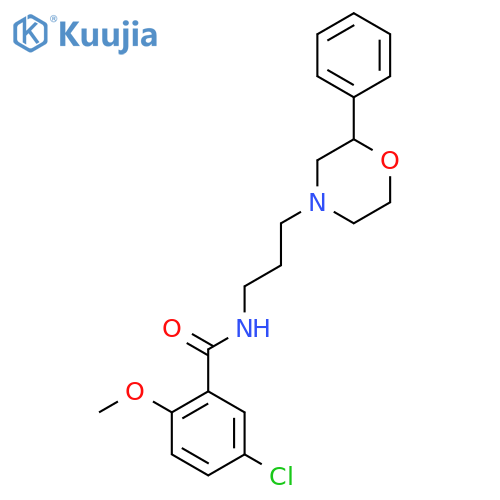Cas no 954046-63-0 (5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide)

954046-63-0 structure
商品名:5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide
5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide
- AKOS024490858
- 954046-63-0
- SR-01000920028
- F5022-0127
- VU0630072-1
- 5-chloro-2-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide
- SR-01000920028-1
- 5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
-
- インチ: 1S/C21H25ClN2O3/c1-26-19-9-8-17(22)14-18(19)21(25)23-10-5-11-24-12-13-27-20(15-24)16-6-3-2-4-7-16/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,23,25)
- InChIKey: HQANPXVYKQNSAH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(NCCCN1CCOC(C2C=CC=CC=2)C1)=O)OC
計算された属性
- せいみつぶんしりょう: 388.1553704g/mol
- どういたいしつりょう: 388.1553704g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 459
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5022-0127-30mg |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954046-63-0 | 30mg |
$119.0 | 2023-09-10 | ||
| Life Chemicals | F5022-0127-40mg |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954046-63-0 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F5022-0127-5mg |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954046-63-0 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5022-0127-10mg |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954046-63-0 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5022-0127-50mg |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954046-63-0 | 50mg |
$160.0 | 2023-09-10 | ||
| Life Chemicals | F5022-0127-4mg |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954046-63-0 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5022-0127-10μmol |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954046-63-0 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5022-0127-20μmol |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954046-63-0 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5022-0127-15mg |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954046-63-0 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5022-0127-20mg |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
954046-63-0 | 20mg |
$99.0 | 2023-09-10 |
5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
954046-63-0 (5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide) 関連製品
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
